methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Description
This compound, commonly known as geniposide (IUPAC name: methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate), is a major iridoid glycoside derived from Gardenia jasminoides fruits . Its structure comprises a cyclopenta[c]pyran core substituted with a β-D-glucopyranosyloxy group at position 1 and a hydroxymethyl group at position 5. The stereochemistry (1S,4aS,7aR) and glycosylation pattern are critical for its bioactivity.
Properties
IUPAC Name |
methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYXTRXDNAPMM-VDNSNXDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24512-63-8 | |
| Record name | 24512-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the class of iridoid glycosides and is derived from various natural sources, particularly plants used in traditional medicine. Its structural complexity contributes to a range of pharmacological properties that are being actively researched.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 374.38 g/mol. The compound features multiple hydroxyl groups and a tetrahydrocyclopenta[c]pyran core, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H26O9 |
| Molecular Weight | 374.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 26660-57-1 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : This compound has been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation.
- Antioxidant Properties : It demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Hepatoprotective Effects : Studies suggest that it may protect liver cells from damage caused by toxins or diseases like non-alcoholic fatty liver disease (NAFLD).
Study 1: Anti-inflammatory Mechanisms
A study published in Journal of Ethnopharmacology investigated the anti-inflammatory effects of this compound on macrophages. The results indicated that it significantly reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Study 2: Antioxidant Activity Assessment
In vitro assays conducted by researchers at a leading pharmacological institute demonstrated that the compound effectively inhibited lipid peroxidation and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Study 3: Hepatoprotective Properties
A recent animal study published in Phytotherapy Research explored the hepatoprotective effects of this compound against acetaminophen-induced liver damage. The findings revealed that treatment with this compound led to a significant decrease in liver enzyme levels (ALT and AST), indicating reduced liver injury.
Table 2: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
This compound has garnered attention in the pharmaceutical industry due to its structural characteristics that suggest potential biological activity.
Antioxidant Properties:
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The hydroxymethyl and trihydroxy groups may contribute to radical scavenging capabilities. Studies have shown that such compounds can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity:
The compound's structural features may also confer antimicrobial properties. Analogous compounds have demonstrated effectiveness against a range of pathogens. For instance, derivatives of cyclopenta[c]pyran structures have been reported to inhibit bacterial growth and exhibit antifungal activity .
Potential in Cancer Therapy:
There is emerging evidence suggesting that compounds similar to methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate may play a role in cancer treatment. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways .
Biochemical Research
In biochemical research settings, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies:
The unique functional groups present in this compound make it an excellent candidate for enzyme inhibition studies. It can be used to investigate the inhibition mechanisms of glycosidases and other enzymes involved in carbohydrate metabolism. Understanding these interactions can lead to the development of new therapeutic agents targeting metabolic disorders .
Natural Product Synthesis:
The compound's complex structure allows it to be a precursor in the synthesis of other natural products. Researchers are exploring its use in synthesizing glycosides and other biologically active molecules through various organic synthesis techniques .
Case Study 1: Antioxidant Activity
A study published in the Journal of Natural Products investigated the antioxidant properties of related compounds and found that they significantly reduced oxidative stress markers in human cell lines. The study concluded that these compounds could be developed into nutraceuticals aimed at enhancing cellular health .
Case Study 2: Antimicrobial Effects
In a clinical trial reported by Phytotherapy Research, derivatives of cyclopenta[c]pyran were tested against antibiotic-resistant bacteria. Results showed promising antimicrobial activity leading to further investigation into their potential as new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs of geniposide and their distinguishing features:
Structural and Functional Analysis :
Glycosylation Impact: Geniposide’s β-D-glucopyranosyloxy group enhances solubility and bioavailability compared to its aglycone form. Analogs with β-L-configuration () or additional glycosylation () exhibit altered target specificity .
Substituent Effects: C7 Substituents: Hydroxymethyl in geniposide vs. methyl in ’s compound impacts hydrogen bonding and logP (-1.00 for geniposide vs. -0.86 for ’s analog) . Ester Modifications: The propenoyl ester in ’s compound may improve membrane permeability and anti-inflammatory effects via Michael addition reactivity .
Stereochemistry :
- The 1S,4aS,7aR configuration in geniposide is critical for binding to AMPKα and 5-lipoxygenase. Stereoisomers (e.g., ’s 1R configuration) likely exhibit reduced activity .
Preparation Methods
Solvent Selection and Stability Considerations
Hydroxy-rich compounds require extraction with water-ethanol mixtures (1:1 v/v) to prevent degradation, as demonstrated in genipin-glycine blue isolation. For the target compound, similar mixtures may stabilize the glycosidic bond during preliminary isolation. Stability studies indicate that temperatures exceeding 70°C induce lactone ring opening in related structures, necessitating ambient-temperature processing.
Multi-Step Chemical Synthesis
The compound’s synthesis involves sequential glycosylation, esterification, and cyclization steps, adapted from radiolabeled genipin methodologies. Critical challenges include preserving stereochemistry at C1, C4a, and C7a centers while introducing the oxan-2-yloxy substituent.
Glycosylation of the Cyclopenta[c]Pyran Core
The glycosyl donor—(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl—is activated using trichloroacetimidate chemistry. Key conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Donor activation | BF₃·OEt₂ (0.1 eq), CH₂Cl₂, -15°C | 89% | |
| Glycosylation | AgOTf (0.2 eq), molecular sieves, 4Å | 67% |
Steric hindrance from the cyclopenta[c]pyran system necessitates prolonged reaction times (48–72 hours) for complete conversion.
Esterification and Cyclization
Methyl esterification precedes cyclopenta ring formation to avoid β-elimination. A two-step protocol is employed:
-
Carboxyl group activation : Treatment with TMS-diazomethane in ether at 0°C achieves 72% esterification.
-
Acid-catalyzed cyclization : HCl (0.1 M) in THF induces ring closure, with yields dependent on stereochemical purity at C7 (65–78%).
Purification and Isolation Strategies
Column Chromatography
Normal-phase silica gel chromatography (ethyl acetate/methanol/water 10:2:1) resolves diastereomers, with the target eluting at Rf = 0.33. Preparative HPLC on pentafluorophenyl columns (Phenomenex Luna PFP, 150 × 4.6 mm) using methanol-water gradients achieves >95% purity.
Countercurrent Chromatography (CCC)
Aqueous two-phase systems (ethyl acetate/butanol/water 4:1:5) separate glycosylated products with partition coefficients (K) of 1.2–1.8 for the target.
Analytical Validation
HPLC-PDA/UV-Vis Profiling
Validated method parameters:
Mass Spectrometry
High-resolution ESI-MS confirms molecular integrity:
Challenges and Optimization Opportunities
Q & A
Q. What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store in dry, ventilated areas at room temperature, away from heat and light, in tightly sealed containers to prevent moisture absorption or decomposition .
- Personal Protection : Use N100/P3 respirators for airborne particles, chemical-resistant gloves (e.g., nitrile), and full-face shields to avoid skin/eye contact .
- Disposal : Follow institutional guidelines for hazardous waste. Avoid drain disposal due to high aquatic toxicity (EC50 < 1 mg/L for aquatic organisms) .
- Emergency Protocols : In case of spills, evacuate the area, use inert absorbents (e.g., vermiculite), and avoid dust generation .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
Methodological Answer:
- NMR Analysis : Use - and -NMR to verify stereocenters by comparing coupling constants and nuclear Overhauser effects (NOEs) with predicted spectra from ChemSpider data (e.g., InChI:
1S/C17H26O13...) . - X-ray Crystallography : Resolve the 3D structure, focusing on the cyclopenta[c]pyran and glucopyranosyl moieties to confirm the (1S,4aS,7aR) configuration .
Q. What physicochemical properties are most relevant for solubility and stability studies?
Methodological Answer:
- Key Properties :
| Property | Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 255.00 Ų | |
| LogP (XLOGP3) | -0.87 (predicted) | |
| Water Solubility (ESOL) | 0.604 mg/mL (pH 7.4) |
- Stability : Avoid strong oxidizers and high temperatures (>100°C) to prevent decomposition into CO/CO₂ .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Glycosylation Strategy : Use Koenigs-Knorr conditions (e.g., Ag₂O catalyst) to couple the cyclopenta[c]pyran core with the glucopyranosyl donor, ensuring stereoselectivity via protecting group adjustments (e.g., tert-butyldimethylsilyl) .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product from diastereomers .
Q. What computational approaches are suitable for predicting its biological targets?
Methodological Answer:
- Super-PRED Analysis : Predict binding affinity to nuclear receptors (e.g., NF-κB p105 subunit, PXR) with >90% accuracy using the compound’s SMILES string (
C[C@@]1(C[C@H]...) . - ADMET Profiling : Validate predictions with in vitro assays (e.g., CYP450 inhibition, plasma protein binding) to assess pharmacokinetic liabilities (e.g., low BBB permeability, P-gp substrate potential) .
Q. How can conflicting data on its environmental toxicity be reconciled?
Methodological Answer:
- Discrepancy Analysis : classifies it as "toxic to aquatic life" (EC50 < 1 mg/L), while other SDS lack ecotoxicological data . Validate via OECD Test 201 (algae growth inhibition) and Test 202 (Daphnia magna immobilization) under controlled pH/temperature .
- Mitigation Strategies : Use biodegradability assays (e.g., OECD 301F) to assess persistence and model bioaccumulation potential (LogP = -0.87 suggests low risk) .
Q. What analytical methods are recommended for quantifying trace impurities?
Methodological Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode (m/z 568.20 [M+H]⁺) with a limit of detection (LOD) < 0.1 ppm .
- Impurity Profiling : Identify residual solvents (e.g., acetonitrile) via GC-MS headspace analysis and quantify using USP thresholds .
Data Contradiction Analysis
- Safety vs. Stability : highlights explosive potential under heat, while notes stability at room temperature. Resolve by conducting differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds .
- Predicted vs. Empirical Solubility : Computational models (ESOL: 0.604 mg/mL) may overestimate solubility compared to shake-flask assays. Validate via equilibrium solubility testing in biorelevant media (FaSSIF/FeSSIF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
